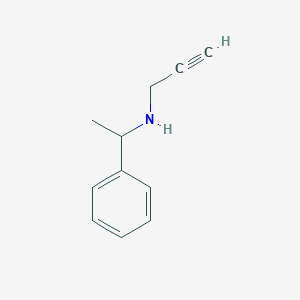

(1-Phenyl-ethyl)-prop-2-ynyl-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-Phenyl-ethyl)-prop-2-ynyl-amine, also known as phenethylpropynylamine, is a chemical compound commonly used in scientific research. It is a derivative of propynylamine, and is a primary amine with a phenyl group attached to the ethyl group. This compound has a variety of uses in scientific research, including its use as a biochemical probe and as a reagent in organic synthesis.

Aplicaciones Científicas De Investigación

Cancer Therapy

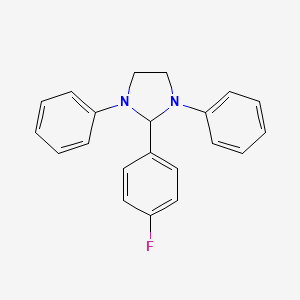

- A synthesis method for methyl- and ethyl(prop-2-ynyl)amines, including derivatives like (1-Phenyl-ethyl)-prop-2-ynyl-amine, has been developed. Some of these amines have practical applications in cancer therapy (Chukhajian et al., 2020).

Electrochemical Methods in Aprotic Media

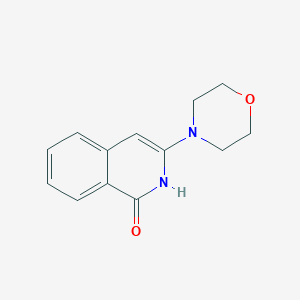

- Research into the electrochemical reduction of compounds related to this compound, such as (1-ethyl-2-phenyl-1H-quinolin-4-ylidene)-(2,4,6-trimethylphenyl)-amine, has been conducted. This involves the study of their electrochemical properties and applications in different media (Kumari & Sharma, 2011).

Hydroamination Processes

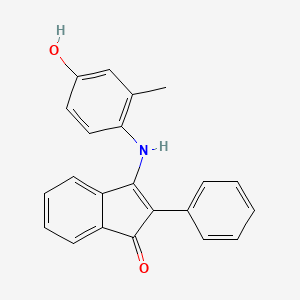

- Hydroamination of compounds like 1-phenyl-3-(4,5,6,7-tetrahydro-1H-indol-2-yl)prop-2-yn-1-ones, which are structurally similar to this compound, has been explored. This process is significant for producing amino derivatives of indole, highlighting its utility in organic synthesis (Sobenina et al., 2010).

Organic Solar Cells

- Amine-based compounds similar to this compound have been used as acceptor and cathode interfacial materials in polymer solar cells. This demonstrates the potential of such amines in the field of renewable energy and organic electronics (Lv et al., 2014).

Microwave-Assisted Synthesis

- Microwave-assisted synthesis techniques involving this compound analogs have been explored for creating carboxamides. This method is advantageous for its efficiency and environmental friendliness (Milosevic et al., 2015).

Bioconjugation in Aqueous Media

- Studies on bioconjugation involving compounds like this compound have been conducted. This research is crucial for understanding amide formation mechanisms, which are significant in biochemistry and pharmaceutical sciences (Nakajima & Ikada, 1995).

Propiedades

IUPAC Name |

N-(1-phenylethyl)prop-2-yn-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h1,4-8,10,12H,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYMPSBRJNWAAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCC#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2474585.png)

![5-((3,4-Difluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2474588.png)

![2-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2474595.png)

![1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone oxalate](/img/structure/B2474597.png)

![N-(3-fluorophenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2474602.png)

![Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474603.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1-phenylcyclopropyl)methanone](/img/structure/B2474604.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474606.png)

![8-[(E)-2-[(4-nitrophenyl)methylidene]hydrazin-1-yl]quinoline hydrochloride](/img/structure/B2474608.png)